molecular formula C17H14ClF3N2O3 B2841347 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)nicotinamide CAS No. 1903568-54-6

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)nicotinamide

Cat. No.: B2841347
CAS No.: 1903568-54-6
M. Wt: 386.76
InChI Key: FXRVPAGGLZYOQP-UHFFFAOYSA-N
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Description

“5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(3-(trifluoromethyl)phenyl)nicotinamide” is a chemical compound with the molecular formula C10H11ClN2O3 . It contains a chloro group (Cl), a tetrahydrofuran ring (a five-membered ring containing oxygen), a trifluoromethyl group (CF3), and a phenyl ring (a six-membered ring of carbon atoms), all attached to a nicotinamide core.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial and Herbicidal Activity

Nicotinamide derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and herbicidal effects. For instance, new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole showed promising in vitro antimicrobial activity against various bacterial and fungal species (Patel & Shaikh, 2010). Another study synthesized N-(arylmethoxy)-2-chloronicotinamides derived from Nicotinic Acid, demonstrating significant herbicidal activity against specific weeds, suggesting the potential of nicotinamide derivatives in agricultural applications (Yu et al., 2021).

Antiprotozoal Activity

Aza-analogues of furamidine, including nicotinamide derivatives, were synthesized and showed considerable in vitro and in vivo antiprotozoal activity against Trypanosoma and Plasmodium species, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2003).

Chemical Synthesis and Material Science

Nicotinamide derivatives are utilized in the synthesis of complex molecules and materials. For example, the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a precursor in novel anti-infective agents, illustrates the utility of nicotinamide derivatives in pharmaceutical synthesis (Mulder et al., 2013).

Fluorescent Probes and Chemical Interactions

Nicotinamide derivatives have been explored for their potential in creating fluorescent probes, such as the synthesis of a fluorescent analog of nicotinamide adenine dinucleotide, which opens avenues for biological and chemical studies requiring fluorescence-based detection and analysis (Barrio et al., 1972).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c18-14-6-10(8-22-16(14)26-13-4-5-25-9-13)15(24)23-12-3-1-2-11(7-12)17(19,20)21/h1-3,6-8,13H,4-5,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRVPAGGLZYOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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